![molecular formula C16H8N2O4 B6615849 1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone CAS No. 2344685-39-6](/img/structure/B6615849.png)
1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,1’H,2H,2’H,3H,3’H-[4,4’-biisoindole]-1,1’,3,3’-tetrone is a complex organic compound known for its unique structure and properties This compound belongs to the family of isoindoles, which are heterocyclic compounds containing nitrogen atoms within their ring structures
Métodos De Preparación
The synthesis of 1H,1’H,2H,2’H,3H,3’H-[4,4’-biisoindole]-1,1’,3,3’-tetrone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoindole Units: The initial step involves the synthesis of isoindole units through cyclization reactions of suitable precursors.
Coupling of Isoindole Units: The isoindole units are then coupled together using reagents such as palladium catalysts to form the biisoindole structure.
Oxidation: The final step involves the oxidation of the coupled product to introduce the tetrone functionality, resulting in the formation of 1H,1’H,2H,2’H,3H,3’H-[4,4’-biisoindole]-1,1’,3,3’-tetrone.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
1H,1’H,2H,2’H,3H,3’H-[4,4’-biisoindole]-1,1’,3,3’-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the tetrone functionality to other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Cycloaddition: The biisoindole structure allows for cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H,1’H,2H,2’H,3H,3’H-[4,4’-biisoindole]-1,1’,3,3’-tetrone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 1H,1’H,2H,2’H,3H,3’H-[4,4’-biisoindole]-1,1’,3,3’-tetrone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1H,1’H,2H,2’H,3H,3’H-[4,4’-biisoindole]-1,1’,3,3’-tetrone can be compared with other isoindole derivatives, such as:
1H-Isoindole-1,3(2H)-dione: A simpler isoindole derivative with different chemical properties.
2H-Isoindole-1,3(2H)-dione: Another isoindole derivative with distinct reactivity.
3H-Isoindole-1,3(2H)-dione: A compound with a different arrangement of functional groups.
The uniqueness of 1H,1’H,2H,2’H,3H,3’H-[4,4’-biisoindole]-1,1’,3,3’-tetrone lies in its biisoindole structure and tetrone functionality, which confer specific chemical and biological properties not found in simpler isoindole derivatives.
Propiedades
IUPAC Name |
4-(1,3-dioxoisoindol-4-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-13-9-5-1-3-7(11(9)15(21)17-13)8-4-2-6-10-12(8)16(22)18-14(10)20/h1-6H,(H,17,19,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIBODIGIMMLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)NC2=O)C3=C4C(=CC=C3)C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
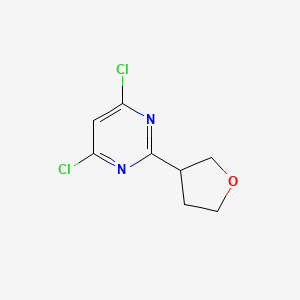

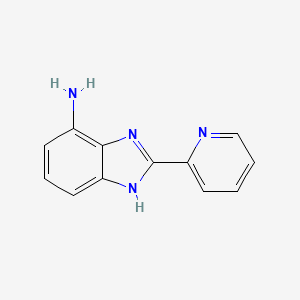
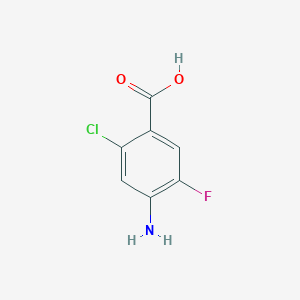


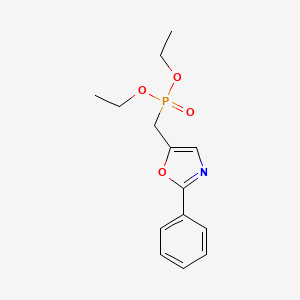



![{[1-(1-benzofuran-2-yl)ethylidene]amino}urea](/img/structure/B6615867.png)
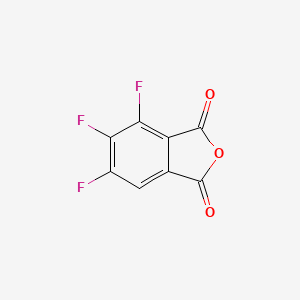
![3-[(3-Pyridinyl)methylene]indolin-2-one](/img/structure/B6615875.png)
![1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol](/img/structure/B6615879.png)
